ethyl 2,3'-biquinoline-1'(2'H)-carboxylate
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Overview
Description
Ethyl 2,3’-biquinoline-1’(2’H)-carboxylate is a heterocyclic compound that belongs to the biquinoline family This compound is characterized by the presence of two quinoline units connected through a single bond, with an ethyl ester group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3’-biquinoline-1’(2’H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-quinolinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.
Industrial Production Methods
Industrial production of ethyl 2,3’-biquinoline-1’(2’H)-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3’-biquinoline-1’(2’H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Ethyl 2,3’-biquinoline-1’(2’H)-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3’-biquinoline-1’(2’H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2,3’-biquinoline-1’(2’H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2,3’-biquinoline-1’(2’H)-carboxylate can be compared with other biquinoline derivatives such as:
2,3’-Biquinoline: Lacks the ethyl ester group, leading to different chemical properties and reactivity.
4,4’-Biquinoline: Has a different connectivity between the quinoline units, resulting in distinct electronic properties.
2,2’-Biquinoline: Another isomer with different spatial arrangement and reactivity.
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 3-quinolin-2-yl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C21H18N2O2/c1-2-25-21(24)23-14-17(13-16-8-4-6-10-20(16)23)19-12-11-15-7-3-5-9-18(15)22-19/h3-13H,2,14H2,1H3 |
InChI Key |
IUJFJJXCFIIOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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